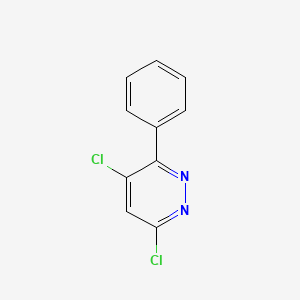

4,6-Dichloro-3-phenylpyridazine

Descripción general

Descripción

4,6-Dichloro-3-phenylpyridazine is a chemical compound with the molecular formula C10H6Cl2N2 . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

The InChI code for 4,6-Dichloro-3-phenylpyridazine is 1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

4,6-Dichloro-3-phenylpyridazine has a molecular weight of 225.08 . It is a solid substance and should be stored in an inert atmosphere, preferably in a freezer, under -20C . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 381.4±37.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Insecticidal Activity

4,6-Dichloro-3-phenylpyridazine derivatives have been explored for their insecticidal activities. A study synthesized a series of derivatives and tested their in vitro insecticidal activity against Plutella xylostella, a pest that affects crops. Some compounds, such as 4b, 4d, and 4h, exhibited over 90% activity at a concentration of 100 mg/L. This study highlights the potential use of these compounds in agricultural pest control (Wu et al., 2012).

Chemical Synthesis and Reactions

The reactivity of 4,6-Dichloro-3-phenylpyridazine in chemical synthesis has been a subject of interest. In one study, the nucleophilic substitution of halogen in various dichloropyridazines was examined, leading to new compounds with potential applications in chemical synthesis (Olesen et al., 1988). Another study involved the synthesis of bisaryl hydrazino-s-triazine derivatives using a reaction with aryl hydrazine derivatives. These compounds were then screened for microbial activity (Chaudhari et al., 2007).

Acetylcholinesterase Inhibitors

Research into 4,6-Dichloro-3-phenylpyridazine derivatives has also explored their potential as acetylcholinesterase (AChE) inhibitors. One study designed and synthesized a series of pyridazine analogues for this purpose. They found that specific structural modifications enhanced AChE-inhibitory activity and selectivity (Contreras et al., 2001).

Anti-inflammatory Activity

Another application is in the development of anti-inflammatory drugs. A study synthesized thiazolidinone derivatives with anti-inflammatory properties. They found that compounds with halogenated electron-withdrawing groups on the phenyl ring showed significant inhibition of TNF-α and IL-6, indicating potential for therapeutic use (Shinde et al., 2019).

Safety and Hazards

4,6-Dichloro-3-phenylpyridazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Direcciones Futuras

Pyridazines, including 4,6-Dichloro-3-phenylpyridazine, are of enormous interest due to their biological activity . They are often present in the molecules of pharmaceutical agents . Therefore, future research could focus on exploring the potential applications of 4,6-Dichloro-3-phenylpyridazine in pharmaceuticals and other fields.

Mecanismo De Acción

Target of Action

It is known that pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It has been reported that certain 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar to 4,6-dichloro-3-phenylpyridazine, inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 4,6-Dichloro-3-phenylpyridazine might interact with its targets in a similar manner.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives , it can be inferred that multiple pathways might be influenced.

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives , it can be inferred that the compound might have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

4,6-dichloro-3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYSGGOWIZSMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371109 | |

| Record name | 4,6-dichloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40020-05-1 | |

| Record name | 4,6-dichloro-3-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

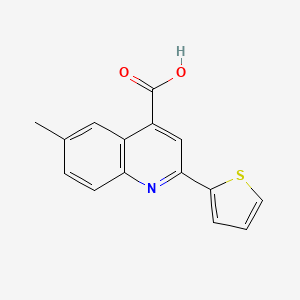

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)

![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)